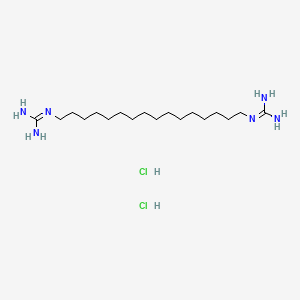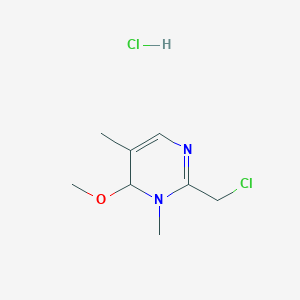
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves several steps. One common method includes the following steps :
Dissolution: Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.
Addition of Triphosgene: Add a toluene solution of triphosgene dropwise at a temperature of 0 to 10°C.
Methanol Addition: After the reaction is complete, add a small amount of methanol dropwise.
Gas Removal: Remove acidic gas under reduced pressure.
Centrifugation and Drying: Centrifuge and dry the reaction liquid to obtain the final product.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated systems for precise control of reaction conditions and continuous flow reactors can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to form methylsulphinyl derivatives.
CuCl2·2H2O: Used in the formation of copper complexes.
Major Products Formed
Methylsulphinyl Derivatives: Formed by reacting with thiols.
Copper Complexes: Formed by reacting with copper salts.
Applications De Recherche Scientifique
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of materials with specific properties, such as flexible perovskite solar cells.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring
Propriétés
Formule moléculaire |
C8H14Cl2N2O |
|---|---|
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H13ClN2O.ClH/c1-6-5-10-7(4-9)11(2)8(6)12-3;/h5,8H,4H2,1-3H3;1H |
Clé InChI |
VPQWJSUNSYLMGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N(C1OC)C)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
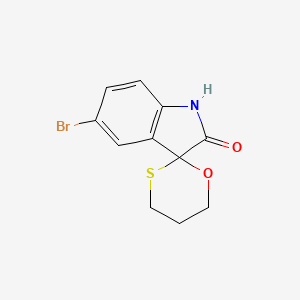

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
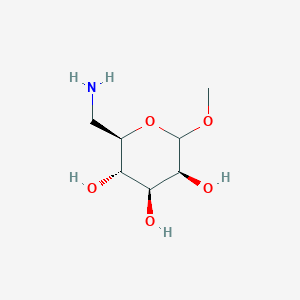


![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
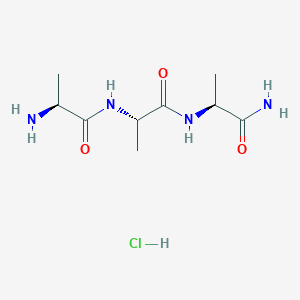
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
